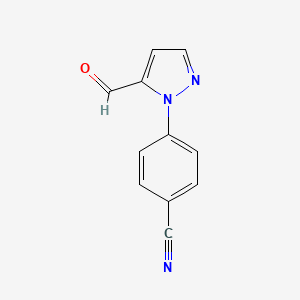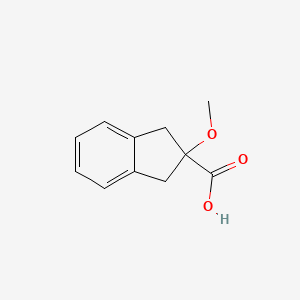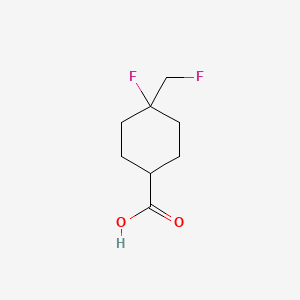
4-Fluoro-4-(fluoromethyl)cyclohexane-1-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-4-(fluoromethyl)cyclohexane-1-carboxylic acid is a fluorinated organic compound with the molecular formula C8H12F2O2 This compound is characterized by the presence of two fluorine atoms attached to a cyclohexane ring, which also bears a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-4-(fluoromethyl)cyclohexane-1-carboxylic acid typically involves the fluorination of cyclohexane derivatives. One common method is the direct fluorination of cyclohexane-1-carboxylic acid using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out under mild conditions, often at room temperature, to prevent over-fluorination and degradation of the product.
Industrial Production Methods
On an industrial scale, the production of 4-fluoro-4-(fluoromethyl)cyclohexane-1-carboxylic acid may involve more efficient and scalable methods, such as continuous flow fluorination. This technique allows for better control over reaction parameters and can be optimized for higher yields and purity. Additionally, the use of safer and more environmentally friendly fluorinating agents is often preferred in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-4-(fluoromethyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atoms under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates, while reduction can produce alcohols. Substitution reactions can result in the formation of amines, thiols, or other substituted derivatives.
Scientific Research Applications
4-Fluoro-4-(fluoromethyl)cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their enhanced stability and bioavailability.
Industry: The compound is used in the development of advanced materials with improved chemical resistance and thermal stability.
Mechanism of Action
The mechanism by which 4-fluoro-4-(fluoromethyl)cyclohexane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, the fluorine atoms can influence the compound’s interaction with enzymes and receptors, potentially altering metabolic pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
4-Fluorocyclohexane-1-carboxylic acid: Lacks the additional fluoromethyl group, resulting in different chemical properties and reactivity.
4,4-Difluoro-1-(fluoromethyl)cyclohexane-1-carboxylic acid: Contains an additional fluorine atom, which can further enhance its stability and reactivity.
Uniqueness
4-Fluoro-4-(fluoromethyl)cyclohexane-1-carboxylic acid is unique due to the presence of both fluorine atoms and the fluoromethyl group, which impart distinct chemical and physical properties. These features make it a valuable compound for various applications, particularly in fields requiring enhanced stability and reactivity.
Properties
Molecular Formula |
C8H12F2O2 |
|---|---|
Molecular Weight |
178.18 g/mol |
IUPAC Name |
4-fluoro-4-(fluoromethyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C8H12F2O2/c9-5-8(10)3-1-6(2-4-8)7(11)12/h6H,1-5H2,(H,11,12) |
InChI Key |
YDDKIDMQLJQTLF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C(=O)O)(CF)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-amino-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]hexanamide hydrochloride](/img/structure/B13622886.png)
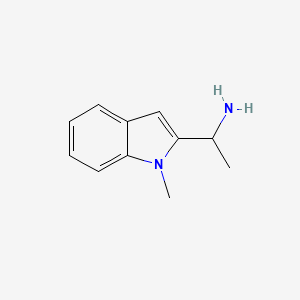

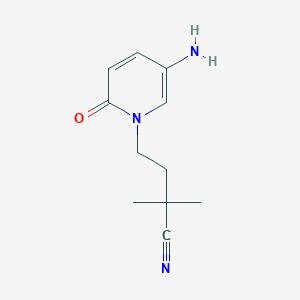
![3-(1H-Benzo[d]imidazol-1-yl)-2-(methylamino)propanoic acid](/img/structure/B13622919.png)
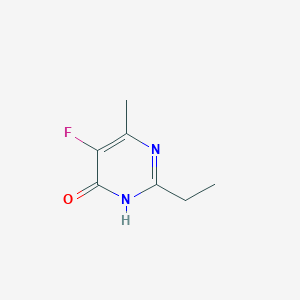
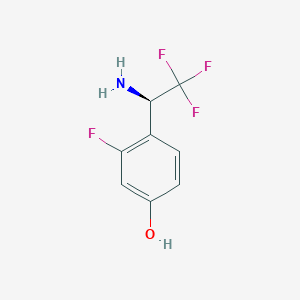
![3-(Bicyclo[2.2.1]heptan-2-ylmethyl)-1-methyl-1h-pyrazol-5-amine](/img/structure/B13622939.png)
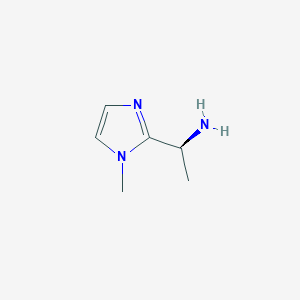

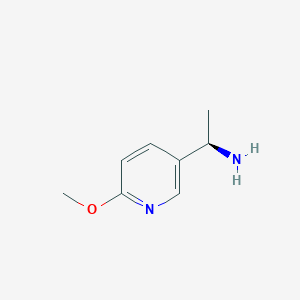
![2-Tert-butyl 8-ethyl 8-fluoro-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B13622955.png)
